
1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione, also known as N-Succinimidyl 3-(2-pyridyldithio)propionate, is a chemical compound with the molecular formula C12H12N2O4S2 and a molecular weight of 312.36 g/mol . This compound is widely used in laboratory settings, particularly in the synthesis of various substances .
Vorbereitungsmethoden
The synthesis of 1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione typically involves the reaction of 3-(2-pyridyldithio)propionic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions and at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridylthio group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding thiol derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfoxides and sulfones.
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2) . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione involves the formation of covalent bonds with target molecules through its reactive succinimidyl ester group . This allows the compound to modify proteins and other biomolecules, thereby altering their function and activity . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-(1-Oxo-3-(2-pyridylthio)propoxy)pyrrolidine-2,5-dione is unique in its ability to form stable thioether linkages with target molecules . Similar compounds include:
N-Succinimidyl 3-(2-pyridyldithio)propionate: A closely related compound with similar reactivity.
N-Succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Another cross-linking reagent with different specificity and reactivity.
N-Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate (LC-SPDP): A longer-chain analog with similar applications.
These compounds share similar functional groups but differ in their spacer lengths and reactivity profiles, making them suitable for different applications .
Eigenschaften
CAS-Nummer |
83306-17-6 |
|---|---|
Molekularformel |
C12H12N2O4S |
Molekulargewicht |
280.30 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-pyridin-2-ylsulfanylpropanoate |
InChI |
InChI=1S/C12H12N2O4S/c15-10-4-5-11(16)14(10)18-12(17)6-8-19-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2 |
InChI-Schlüssel |
QMXCRMQIVATQMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


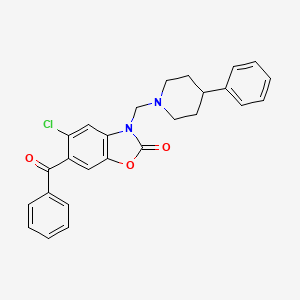
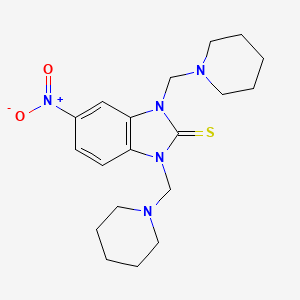


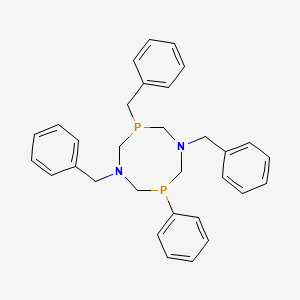
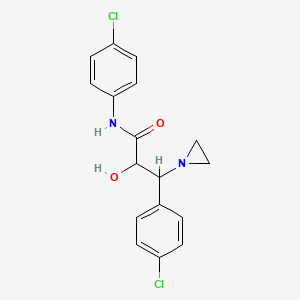


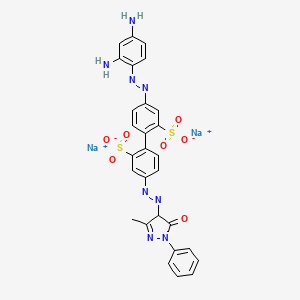
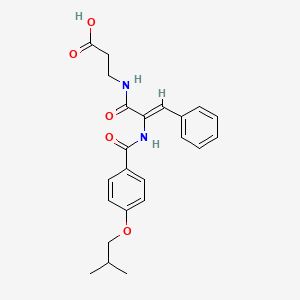
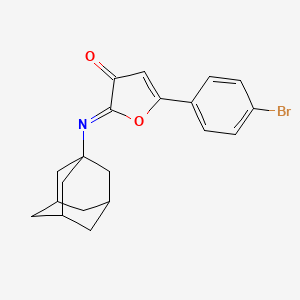
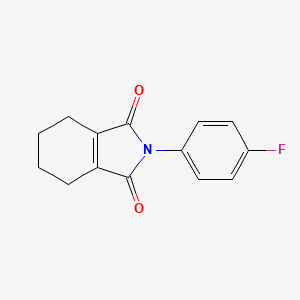
![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)

